molecular formula C23H26N4O3 B2514104 methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate CAS No. 1396759-28-6

methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

Cat. No.: B2514104
CAS No.: 1396759-28-6
M. Wt: 406.486
InChI Key: IFQUOPPGDCNVSP-UHFFFAOYSA-N
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Description

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazole moiety, which is known for its diverse biological activities. The presence of the piperidine and benzoate groups contributes to its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The methyl group on the triazole enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Studies have demonstrated that similar triazole-containing compounds possess antiparasitic effects. For example, compounds with a related structure were found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism is thought to involve disruption of metabolic pathways in the parasite.

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways . In vitro studies show that certain triazole derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancers.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell survival.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to disruption and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs .

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation . This highlights the potential therapeutic application of this compound in treating parasitic infections.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effective Concentration Reference
AntibacterialE. coli15 μg/mL
AntiparasiticT. cruzi25 μg/mL
CytotoxicityMCF7 (breast cancer cells)10 μM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a triazole ring are often effective against various microbial strains. For instance, derivatives of triazoles have shown antimicrobial properties against Escherichia coli and Staphylococcus aureus. The methyl group on the triazole enhances its lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Similar triazole-containing compounds have demonstrated antiparasitic effects. For example, related structures have been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves disruption of metabolic pathways within the parasite.

Cytotoxicity and Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways. In vitro studies indicate that certain triazole derivatives can inhibit cell proliferation in cancers such as breast and lung cancers.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. Results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs.

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation. This highlights the potential therapeutic application of this compound in treating parasitic infections.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
Antimicrobial Effective against E. coli, S. aureusVarious studies on triazole derivatives
Antiparasitic Inhibits T. cruzi growthStudy on related triazole compounds
Cytotoxicity Induces apoptosis in cancer cell linesIn vitro studies on breast and lung cancers

Properties

IUPAC Name

methyl 4-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-25-23(29)27(20-6-4-3-5-7-20)21(24-25)18-12-14-26(15-13-18)16-17-8-10-19(11-9-17)22(28)30-2/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUOPPGDCNVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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